molecular formula C27H55N10O17P3S B12092971 hexanoyl Coenzyme A (ammonium salt)

hexanoyl Coenzyme A (ammonium salt)

Cat. No.: B12092971
M. Wt: 916.8 g/mol
InChI Key: MXEFXWIYODKXEJ-UHFFFAOYSA-N
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Description

Hexanoyl Coenzyme A (ammonium salt) is a derivative of the short-chain fatty acid hexanoate. It is a medium-chain fatty acyl Coenzyme A and plays a crucial role in various biological processes. This compound is often used as an intermediate in fatty acid metabolism and acts as a source of N-acyl chains in the synthesis of various biochemical compounds .

Preparation Methods

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanoyl Coenzyme A (ammonium salt) is unique due to its specific role as a preferred acyl donor substrate for certain enzymes like ghrelin O-acyltransferase. It is also a crucial intermediate in the synthesis of specific biochemical compounds, making it valuable in various scientific research applications .

Properties

IUPAC Name

triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46N7O17P3S.3H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);3*1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEFXWIYODKXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H55N10O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

916.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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